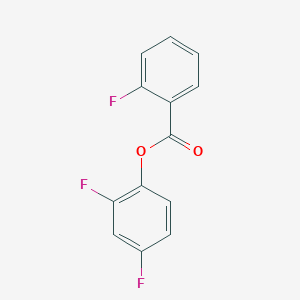

2,4-difluorophenyl 2-fluorobenzoate

Description

Significance of Fluorine Substitution in Aromatic Esters for Molecular Design

The introduction of fluorine into aromatic esters is a key strategy in modern molecular design, primarily due to fluorine's unique properties. researchgate.netmdpi.com As the most electronegative element, fluorine exerts a powerful influence on the electronic distribution within a molecule, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen." tandfonline.comnih.gov

Key effects of fluorine substitution include:

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.commdpi.com Placing fluorine at a potential site of metabolic attack can block this pathway, thereby increasing the bioavailability and half-life of a drug candidate. tandfonline.com

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups. researchgate.netmdpi.com This can influence a molecule's ionization state at physiological pH, affecting properties like solubility, membrane permeability, and receptor binding. researchgate.netmdpi.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets. These can include electrostatic interactions, such as dipole-dipole and ion-dipole interactions, and even weak hydrogen bonds. benthamscience.com The strategic placement of fluorine can lead to increased binding affinity and potency of a ligand for its target protein. nih.govtandfonline.com

Conformational Control: The introduction of fluorine can create a conformational bias in a molecule. This can lock the molecule into a specific three-dimensional shape that is more favorable for binding to a biological target. researchgate.net

Lipophilicity Modification: Fluorination can have a complex effect on lipophilicity. While highly fluorinated alkyl groups tend to be lipophilic, the substitution of a single fluorine on an aromatic ring can increase lipophilicity, which can enhance membrane permeability and aid in transport across biological barriers like the blood-brain barrier. mdpi.combenthamscience.com

The strategic application of these principles has led to the development of numerous fluorinated drugs across various therapeutic areas, including anticancer agents and treatments for neurodegenerative disorders. researchgate.netmdpi.com

Overview of 2,4-Difluorophenyl 2-Fluorobenzoate (B1215865) within the Context of Halogenated Organic Compounds

2,4-difluorophenyl 2-fluorobenzoate is a halogenated organic compound featuring a benzoate (B1203000) ester core with specific fluorine substitutions on both aromatic rings. Its structure consists of a 2-fluorobenzoyl group ester-linked to a 2,4-difluorophenol (B48109). This trifluorinated structure places it firmly within the family of polyfluorinated aromatic compounds, which are of significant interest for their unique chemical and physical properties. researchgate.net

The synthesis of this specific ester would likely involve the reaction of 2-fluorobenzoyl chloride with 2,4-difluorophenol or the esterification of 2-fluorobenzoic acid with 2,4-difluorophenol. The precursors for such a synthesis are well-established chemical reagents.

Table 1: Properties of Potential Precursors

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 sigmaaldrich.com |

Within the broader class of halogenated compounds, this molecule is an example of a highly functionalized aromatic ester. Similar structures, such as fluorinated benzamides, have been synthesized and studied for their structural properties. mdpi.com For example, the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide has been synthesized and its crystal structure determined, providing insight into the intermolecular interactions possible for such trifluorinated systems. mdpi.com Furthermore, related biphenyl (B1667301) structures are used as intermediates in the synthesis of pharmaceuticals like Diflunisal, highlighting the utility of the 2,4-difluorophenyl moiety in medicinal chemistry. google.com The applications of such compounds often lie in their use as intermediates for more complex molecules, such as pharmaceuticals, agrochemicals, or materials for liquid crystals. researchgate.netscispace.com

Table 2: Interactive Data of Related Compounds

| Compound Name | CAS Number | Application/Relevance |

|---|---|---|

| 2,4-Difluorobiphenyl | 37847-52-2 | Intermediate for blue light-excitable complexes. chemicalbook.com |

| Flurbiprofen | 5104-49-4 | A non-steroidal anti-inflammatory drug (NSAID). nih.gov |

The study of this compound and its analogues contributes to the fundamental understanding of how polyhalogenation affects molecular properties, providing a basis for the rational design of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl) 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-5-6-12(11(16)7-8)18-13(17)9-3-1-2-4-10(9)15/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDBVIIODSGFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Difluorophenyl 2 Fluorobenzoate

Esterification Reactions and Optimization Strategies

The formation of the ester linkage in 2,4-difluorophenyl 2-fluorobenzoate (B1215865) is a critical step in its synthesis. Various esterification methods have been explored, ranging from classical condensation reactions to modern catalytic approaches, each with its own set of advantages and challenges.

Condensation Reactions with Acyl Halides and Phenols

A primary and straightforward method for synthesizing 2,4-difluorophenyl 2-fluorobenzoate involves the condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluorophenol (B48109). This reaction, a type of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

While this method is conceptually simple, the synthesis of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, has been reported to proceed in high yield (87%). mdpi.com This suggests that similar high-yield conditions could be optimized for the synthesis of the target ester. The choice of solvent and base is critical in these reactions to ensure efficient conversion and minimize side reactions.

Catalytic Approaches in Ester Synthesis

To enhance the efficiency and sustainability of ester synthesis, various catalytic systems have been developed. For instance, fluorinated phosphoric acid has been demonstrated as a versatile and effective catalyst for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles at room temperature, highlighting the potential of acid catalysis in related cyclization and condensation reactions. researchgate.net While not directly applied to the synthesis of this compound, this approach suggests that Brønsted or Lewis acid catalysts could facilitate the esterification process, potentially under milder conditions and with lower catalyst loadings.

Furthermore, palladium-catalyzed reactions are widely used in organic synthesis. While often associated with cross-coupling reactions, palladium catalysts can also be employed in carbonylation and other transformations that could lead to ester formation. acs.org The development of novel palladium catalyst systems continues to expand the toolkit for complex molecule synthesis.

Novel Reagents and Reaction Conditions for Enhanced Selectivity

The pursuit of higher yields and selectivity has led to the exploration of novel reagents and reaction conditions. For example, in the synthesis of related fluorinated compounds, the use of specific activating agents or coupling reagents can significantly improve reaction outcomes. The development of methods for the direct fluorination of C(sp³)–H bonds using photosensitization highlights the innovative strategies being employed to introduce fluorine atoms with high precision. nih.gov Although this specific method is for C-H fluorination, it exemplifies the trend towards developing highly selective and functional-group-tolerant reactions that could be adapted for the synthesis of complex fluorinated molecules like this compound.

Regioselective Synthesis of Fluorinated Aromatic Scaffolds

The precise placement of fluorine atoms on the aromatic rings is a key challenge in the synthesis of this compound. Regioselective synthesis of the fluorinated precursors, 2,4-difluorophenol and 2-fluorobenzoic acid, is therefore of paramount importance.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a desired substituent.

Fluorine itself can act as a directing group for ortho-lithiation, making DoM a viable strategy for the synthesis of fluorinated aromatics. researchgate.net For the synthesis of the precursors of this compound, a hydroxyl or a protected hydroxyl group on a fluorinated benzene (B151609) ring could direct lithiation to an adjacent position, allowing for the introduction of another fluorine atom or a carboxyl group precursor. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. researchgate.netuwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds and the synthesis of biaryl compounds. nih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura reaction is highly versatile and can be used to synthesize a wide range of fluorinated biphenyl (B1667301) derivatives, which can be precursors to the required phenol (B47542) and benzoic acid moieties. mdpi.comresearchgate.net For instance, a suitably substituted fluorinated arylboronic acid could be coupled with a fluorinated aryl halide to construct the carbon skeleton of one of the aromatic rings. Subsequent functional group transformations would then yield the desired 2,4-difluorophenol or 2-fluorobenzoic acid. The development of highly active and stable palladium catalysts, including those based on supported nanoparticles, has further enhanced the utility of this reaction for the synthesis of complex fluorinated molecules. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, these approaches focus on the use of environmentally benign catalysts, alternative energy sources, and solvent-free conditions.

One of the primary green strategies is the move away from traditional acid catalysts like sulfuric acid, which are corrosive and generate significant waste. Solid acid catalysts, such as sulfated zirconia, zeolite, or ion-exchange resins, offer a recyclable and less hazardous alternative. nih.gov These catalysts can be easily separated from the reaction mixture, simplifying the purification process.

Solvent-free reaction conditions represent another significant green advancement. By eliminating the need for organic solvents, which are often volatile and toxic, the environmental footprint of the synthesis is substantially reduced. The direct reaction of 2-fluorobenzoic acid and 2,4-difluorophenol can be facilitated by heating the neat mixture in the presence of a solid acid catalyst. jetir.org

The use of alternative energy sources, such as microwave irradiation, can accelerate the esterification process, often leading to higher yields in shorter reaction times. asianpubs.orgacs.org Microwave-assisted organic synthesis (MAOS) can enhance the reaction rate by efficiently heating the reactants, and in some cases, may offer advantages beyond simple thermal heating. mdpi.comresearchgate.net

Biocatalysis, employing enzymes like lipases, is also a promising green route for ester synthesis. nih.gov Immobilized lipases can catalyze the esterification under mild conditions, often with high selectivity, which reduces the formation of byproducts. mdpi.com While the application of biocatalysis to highly fluorinated substrates may present challenges, it remains an active area of research for sustainable chemical production. mdpi.com

Below is a table summarizing various green chemistry approaches for the synthesis of phenolic esters, which are applicable to the formation of this compound.

| Green Approach | Catalyst/Method | Advantages | Challenges |

| Solid Acid Catalysis | Zeolites, Sulfated Zirconia, Ion-Exchange Resins | Reusable, non-corrosive, easy separation | May require higher temperatures, potential for lower activity |

| Solvent-Free Synthesis | Neat reaction mixture | Reduced waste, lower environmental impact, cost-effective | Potential for high viscosity, may require higher temperatures |

| Microwave-Assisted Synthesis | Microwave reactor | Rapid heating, shorter reaction times, improved yields | Specialized equipment required, scalability can be a concern |

| Biocatalysis | Immobilized Lipases | Mild reaction conditions, high selectivity, biodegradable catalyst | Enzyme stability and cost, potential for lower reaction rates |

Scale-Up Considerations and Industrial Production Methodologies (Academic Perspectives)

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. numberanalytics.com From an academic standpoint, the focus is on developing robust and scalable processes, with an emphasis on modern production technologies like flow chemistry. nih.gov

Reactor Design and Technology: For large-scale production, batch reactors are often the conventional choice. nih.gov However, for esterification reactions, continuous flow reactors offer significant advantages, including improved heat and mass transfer, better temperature control, and enhanced safety, particularly for exothermic reactions. riken.jpnih.gov The use of packed-bed reactors with a solid acid catalyst can streamline the process by integrating the reaction and catalysis in a continuous system. mdpi.com

Reaction Kinetics and Equilibrium: Esterification is a reversible reaction, and on an industrial scale, shifting the equilibrium towards the product is crucial for achieving high yields. researchgate.net This is typically accomplished by removing water, a byproduct of the reaction. Techniques such as azeotropic distillation with a Dean-Stark apparatus or the use of pervaporation membranes can be employed to continuously remove water from the reaction mixture. mdpi.com

Downstream Processing and Purification: The purification of the final product is a critical step in industrial production. For this compound, which is likely to be a solid or high-boiling liquid, purification methods may include:

Washing: The crude product can be washed with an aqueous basic solution, such as sodium bicarbonate, to remove any unreacted 2-fluorobenzoic acid. lookchem.com

Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities. google.com

Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid esters. lookchem.com

Process Intensification: Modern chemical engineering principles advocate for process intensification, which aims to develop smaller, more efficient, and safer production plants. For the synthesis of this compound, this could involve the use of microreactors for initial process development and scale-out, followed by larger flow reactors for full-scale production. almacgroup.com

The following table outlines key considerations for the scale-up of the synthesis of this compound.

| Consideration | Conventional Approach | Advanced/Academic Approach | Key Benefits of Advanced Approach |

| Reactor Type | Large Batch Reactor | Continuous Flow Reactor (e.g., Packed-Bed) | Improved safety, better process control, higher throughput |

| Water Removal | Azeotropic Distillation | Pervaporation Membranes | Energy efficiency, can be operated at lower temperatures |

| Catalyst | Homogeneous Acid (e.g., H₂SO₄) | Heterogeneous Solid Acid | Catalyst reusability, reduced corrosion and waste |

| Purification | Batch Distillation/Crystallization | Continuous Crystallization, In-line Extraction | Increased efficiency, reduced footprint |

Elucidation of Molecular Structure and Conformation of 2,4 Difluorophenyl 2 Fluorobenzoate

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

Information not available.

Unit Cell Parameters and Molecular Packing Arrangements

Information not available.

Conformational Analysis of Phenyl and Benzoate (B1203000) Moieties

Information not available.

Interplanar Angles and Torsional Barriers

Information not available.

Solution-State Conformational Studies

In solution, molecules are often flexible and can adopt multiple conformations. Techniques like NMR spectroscopy are employed to study these dynamic processes.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Rotational Barriers

Information not available.

Due to the absence of specific scientific literature and research data for the chemical compound "2,4-difluorophenyl 2-fluorobenzoate" in the provided search results, a detailed article focusing solely on its molecular structure and conformation as per the requested outline cannot be generated at this time.

The search results yielded information on structurally analogous but distinct molecules, such as amides, biphenyls, and other benzoate esters. However, direct experimental or computational data for 2,4-difluorophenyl 2-fluorobenzoate (B1215865), including X-ray crystallography, NMR spectroscopy, circular dichroism of chiral analogues, electron diffraction, or micro-crystallographic studies, is not available in the provided resources. Extrapolating information from related compounds would violate the strict requirement to focus exclusively on the specified molecule.

Further research would be required to locate studies specifically investigating the synthesis and structural elucidation of this compound before a scientifically accurate and comprehensive article that adheres to the provided detailed outline can be composed.

Intermolecular Interactions and Supramolecular Architectures of 2,4 Difluorophenyl 2 Fluorobenzoate

Hydrogen Bonding Networks

While lacking conventional strong hydrogen bond donors (like O-H or N-H), the molecular structure can facilitate various weak hydrogen bonds involving fluorine and carbon-hydrogen groups.

Intramolecular hydrogen bonds, particularly of the C–H···F and C–H···O types, can play a significant role in determining the conformational preferences of the molecule. In structures related to 2,4-difluorophenyl 2-fluorobenzoate (B1215865), such as 2-fluorobenzoic acid, computational studies have identified multiple conformers whose relative stabilities are influenced by intramolecular interactions. nih.govstackexchange.com For instance, the conformer of 2-fluorobenzoic acid where a stabilizing O-H···F interaction exists is significantly lower in energy. nih.gov In the case of 2,4-difluorophenyl 2-fluorobenzoate, the ortho-fluorine on the 2-fluorobenzoate moiety is suitably positioned to form a potential intramolecular C–H···F or C-H···O=C hydrogen bond with a hydrogen atom on the adjacent phenyl ring. The existence and strength of such bonds, like the C–F···H-O interaction observed in 2-fluorophenyldiphenylmethanol, can be confirmed through crystallographic analysis and NMR spectroscopy. researchgate.netnitech.ac.jp These interactions lock the molecule into a more planar and rigid conformation, which in turn influences how the molecules pack in the crystal lattice.

In the absence of strong N-H or O-H donors in this compound, weak intermolecular C–H···O and C–H···F hydrogen bonds are crucial for building the supramolecular architecture. Studies on analogous compounds provide insight into these interactions. For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, an amide analog, features primary one-dimensional amide-amide hydrogen bonds and weaker C-H···F/O interactions. mdpi.com Similarly, 4-fluoro-2-(phenylamino)benzoic acid forms dimers through classic O-H···O hydrogen bonds, which are further connected by weak C-H···F interactions. iucr.org In the crystal structure of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, C–H···F hydrogen bonds link molecules into inversion dimers. nih.gov These examples underscore the capability of activated C-H bonds and fluorine atoms to participate in directional interactions that stabilize the crystal packing of this compound.

| Interaction Type | Participating Groups | Role in Crystal Packing | Related Compound Example |

| Intramolecular H-Bond | C-H···F/O | Stabilizes molecular conformation | 2-Fluorobenzoic Acid nih.gov |

| Intermolecular H-Bond | C–H···F | Links molecules into dimers/stacks | (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov |

| Intermolecular H-Bond | C–H···O | Contributes to overall packing stability | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |

Halogen Bonding Interactions (F···F, F···C/N)

Halogen bonding is a directional, non-covalent interaction involving an electrophilic region on a halogen atom, known as a σ-hole. nih.gov While prominent for chlorine, bromine, and iodine, the existence of halogen bonds involving fluorine is debated because fluorine's high electronegativity and low polarizability typically prevent the formation of a positive σ-hole. acs.orgchemistryviews.org

π-Stacking and Arene-Perfluoroarene Interactions

The interaction between aromatic rings is a dominant force in the crystal packing of many organic molecules. Introducing electron-withdrawing fluorine atoms onto a phenyl ring significantly lowers the energy of its π* orbitals and creates a polarized, electron-deficient (perfluoroarene) system. nih.gov This enhances electrostatic interactions with electron-rich or even neutral aromatic rings, a phenomenon known as phenyl-perfluoroaryl π–π stacking. nih.govresearchgate.net

In this compound, both rings are fluorinated, setting the stage for complex arene-perfluoroarene interactions. The electron-deficient nature of both the 2,4-difluorophenyl and 2-fluorobenzoyl moieties can lead to offset stacking arrangements that minimize repulsion and maximize favorable electrostatic and dispersion interactions. These interactions are a powerful tool in crystal engineering for building specific supramolecular assemblies. nih.govrsc.org While strong π-π stacking can sometimes lead to low solubility, functionalization can be used to suppress these interactions when needed. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Molecular Interactions

For fluorinated organic molecules, this analysis typically reveals the significance of various H···H, C···H, and F···H contacts. In a related structure, (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, Hirshfeld analysis showed that the most significant contributions to crystal packing came from H···H (33.9%), H···C/C···H (26.7%), H···F/F···H (10.9%), and C···C (10.6%) interactions. nih.gov A similar analysis for this compound would provide a quantitative breakdown of the forces at play, confirming the importance of van der Waals forces and various weak hydrogen bonds in stabilizing the crystal structure.

| Interaction Type | Typical Contribution | Significance |

| H···H | ~34% | Highlights the importance of van der Waals forces and the large hydrogen content. nih.gov |

| H···C/C···H | ~27% | Indicates the presence of π-stacking and C-H···π interactions. nih.gov |

| H···F/F···H | ~11% | Quantifies the contribution of weak C-H···F hydrogen bonds. nih.gov |

| C···C | ~11% | Relates to the extent of π-π stacking interactions between aromatic rings. nih.gov |

Crystal Engineering and Polymorphism Studies

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The diverse interactions possible for this compound—including weak hydrogen bonds, halogen bonds, and π-stacking—make it an interesting target for such studies. By understanding and manipulating these non-covalent forces, it may be possible to guide the self-assembly of the molecule into specific supramolecular architectures. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including fluorinated benzoic acid derivatives. scispace.com Different polymorphs arise from different packing arrangements and intermolecular interactions, leading to variations in physical properties like melting point and solubility. Any comprehensive study of this compound would need to investigate the potential for polymorphism, as different crystalline forms could exhibit distinct supramolecular architectures driven by a subtle balance of the interactions discussed.

Co-Crystallization Strategies and Host-Guest Chemistry

Extensive literature searches did not yield specific research findings, crystallographic data, or detailed studies on the co-crystallization strategies or host-guest chemistry of the chemical compound this compound.

The field of crystal engineering and supramolecular chemistry often utilizes co-crystallization to modify the physicochemical properties of a target compound. This is achieved by combining it with a second molecule, known as a co-former, to create a new crystalline solid with a unique structure held together by non-covalent interactions. Strategies for forming co-crystals can be broadly categorized into solution-based and solid-based methods. Solution-based approaches involve the dissolution of both the target compound and the co-former in a suitable solvent system, followed by crystallization. Solid-based methods, such as grinding or melting, are often more environmentally friendly as they reduce or eliminate the need for solvents.

Host-guest chemistry involves the inclusion of a "guest" molecule within a larger "host" molecule or a supramolecular framework. This interaction is also governed by non-covalent forces and can lead to the formation of well-defined complexes with specific stoichiometries.

While general principles of co-crystallization and host-guest chemistry are well-established, their specific application to this compound has not been documented in the reviewed scientific literature. Research on related fluorinated aromatic compounds suggests that intermolecular interactions such as hydrogen bonding, halogen bonding (involving fluorine), and π-π stacking are crucial in the formation of their supramolecular structures. For instance, studies on fluorobenzoic acids have shown their ability to form co-crystals with various organic molecules, where the fluorine atoms can influence the crystal packing and intermolecular interactions. However, without direct experimental data for this compound, any discussion of its specific co-crystallization behavior or its potential to form host-guest complexes remains speculative.

Further experimental research would be necessary to identify suitable co-formers or host molecules for this compound and to characterize the resulting supramolecular architectures. Such studies would typically involve screening a range of potential partner molecules and employing techniques like X-ray diffraction to elucidate the crystal structures and the specific intermolecular interactions at play.

Advanced Spectroscopic Characterization and Analytical Techniques for 2,4 Difluorophenyl 2 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,4-difluorophenyl 2-fluorobenzoate (B1215865) in solution. The presence of three fluorine atoms, two on the phenyl ring of the ester and one on the benzoate (B1203000) ring, introduces complex spin-spin coupling patterns that necessitate a multi-pronged NMR approach, utilizing ¹H, ¹³C, and ¹⁹F nuclei to fully characterize the molecule.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The protons on the 2-fluorobenzoyl group and the 2,4-difluorophenyl group will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H (2-fluorobenzoyl) | 7.9 - 8.2 | m | |

| H (2-fluorobenzoyl) | 7.5 - 7.7 | m | |

| H (2-fluorobenzoyl) | 7.2 - 7.4 | m | |

| H (2-fluorobenzoyl) | 7.1 - 7.3 | m | |

| H (2,4-difluorophenyl) | 7.2 - 7.5 | m | |

| H (2,4-difluorophenyl) | 6.9 - 7.2 | m | |

| H (2,4-difluorophenyl) | 6.8 - 7.1 | m |

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on all 13 carbon atoms in the molecule. The signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). Longer-range couplings (nJCF) may also be observed.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (ester) | 162 - 165 | s or small t |

| C-F (2-fluorobenzoyl) | 160 - 164 | d |

| C-F (2,4-difluorophenyl) | 158 - 162 | d |

| C-F (2,4-difluorophenyl) | 155 - 159 | d |

| Aromatic C-H & C-C | 110 - 138 | d, t, or m |

| Aromatic C-O | 148 - 152 | d or t |

Predicted ¹⁹F NMR Spectral Data:

The fluorine NMR spectrum is particularly informative for fluorinated compounds. Three distinct signals are expected for the three fluorine atoms, with chemical shifts influenced by their positions on the aromatic rings. rsc.org

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

| F (2-fluorobenzoyl) | -110 to -120 | m |

| F (2-position, difluorophenyl) | -112 to -122 | m |

| F (4-position, difluorophenyl) | -115 to -125 | m |

Chemical shift anisotropy (CSA) is a phenomenon where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. In solid-state NMR, CSA studies can provide detailed information about the local electronic environment and the three-dimensional structure of the molecule. For 2,4-difluorophenyl 2-fluorobenzoate, the ¹³C and ¹⁹F nuclei would be of particular interest for CSA studies. The large chemical shift range of ¹⁹F makes it a sensitive probe for CSA measurements. Such studies could reveal details about the orientation of the fluorinated rings relative to each other and the ester linkage.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. nih.gov NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are powerful for determining stereochemistry and conformation in solution. nih.gov For this compound, NOE correlations could be observed between the protons on the 2-fluorobenzoyl ring and the protons on the 2,4-difluorophenyl ring. The presence and intensity of these NOE signals would provide crucial information about the preferred conformation of the molecule around the ester bond, indicating the spatial arrangement of the two aromatic rings relative to each other.

To unravel the complex, overlapping signals in the 1D NMR spectra, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings. arkat-usa.orgijastems.orggoogle.com Cross-peaks in the COSY spectrum would connect protons that are J-coupled, aiding in the assignment of adjacent protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). arkat-usa.orgijastems.orggoogle.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). arkat-usa.orgijastems.orggoogle.com HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons, such as the carbonyl carbon and the carbons bearing fluorine atoms. For instance, correlations from the protons on the 2-fluorobenzoyl ring to the carbonyl carbon would confirm the ester linkage.

Vibrational Spectroscopy

The FT-IR and Raman spectra of this compound would exhibit characteristic bands for the ester functional group and the substituted aromatic rings. While specific experimental spectra are not available, the expected vibrational frequencies can be estimated by comparison with related compounds like fluorinated benzoic acids and esters. researchgate.netnih.govnih.govresearchgate.netajchem-a.com

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch (ester) | 1730 - 1750 | Strong | Medium |

| C-O Stretch (ester) | 1250 - 1300 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C-H Bending | 700 - 900 | Strong | Weak |

A detailed understanding of the vibrational modes can be achieved through normal mode analysis, often aided by computational methods such as Density Functional Theory (DFT). ijastems.orgresearchgate.netresearchgate.netmdpi.com By calculating the vibrational frequencies and their corresponding atomic displacements, each observed band in the FT-IR and Raman spectra can be assigned to a specific molecular motion. This analysis would allow for a definitive assignment of the stretching and bending modes of the C=O, C-O, C-C, C-H, and C-F bonds within the molecule, providing a complete vibrational characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the key chromophores are the two aromatic rings and the ester functional group.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenyl rings. The presence of fluorine atoms as substituents can cause a slight shift in the absorption maxima compared to unsubstituted phenyl benzoate. Generally, the absorption bands for benzene (B151609) and its simple derivatives appear in the region of 200-280 nm. For instance, benzoic acid exhibits absorption maxima around 230 nm and 273 nm. It is anticipated that this compound will display similar absorption patterns.

Additionally, the carbonyl group of the ester contains non-bonding electrons (n electrons) which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and may appear as a shoulder on the main absorption bands or as a separate band at a longer wavelength, often above 280 nm.

Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Associated Chromophore |

| ~ 230 - 250 | π → π | Benzoyl group |

| ~ 270 - 290 | π → π | Phenyl ring |

| > 280 (weak) | n → π* | Carbonyl group of the ester |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Mass Spectrometry (HRMS) for Molecular Characterization and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₁₃H₇F₃O₂), HRMS would confirm the molecular weight and provide insights into its fragmentation pattern upon ionization.

The primary fragmentation of this compound under mass spectrometric conditions is expected to occur at the ester linkage, which is the most labile bond in the molecule. The fragmentation pathway would likely involve the cleavage of the C-O bond, leading to the formation of characteristic fragment ions.

A plausible fragmentation pathway would be the formation of the 2-fluorobenzoyl cation and the 2,4-difluorophenoxy radical, or the 2,4-difluorophenoxy cation and the 2-fluorobenzoyl radical. The relative abundance of these fragments would depend on their stability. The 2-fluorobenzoyl cation is a common and stable fragment in the mass spectra of 2-fluorobenzoic acid derivatives.

Plausible HRMS Fragmentation Data for this compound

| m/z (expected) | Fragment Ion | Plausible Structure |

| 252.0355 | [M]⁺ | [C₁₃H₇F₃O₂]⁺ |

| 123.0140 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation |

| 129.0203 | [C₆H₃F₂O]⁻ | 2,4-Difluorophenoxide anion (in negative ion mode) |

Note: The m/z values are theoretical and would be confirmed by experimental HRMS analysis.

Computational and Theoretical Chemistry of 2,4 Difluorophenyl 2 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons (electronic structure). For molecules similar to 2,4-difluorophenyl 2-fluorobenzoate (B1215865), DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide excellent agreement between theoretical and experimental data for structural parameters. ajchem-a.com These methods can accurately predict bond lengths, bond angles, and dihedral angles.

In a typical study, the initial molecular structure is optimized to find the lowest energy conformation. For related fluorinated aromatic compounds, DFT calculations have been successfully used to determine optimized geometries and thermodynamic properties. nih.gov The electronic structure analysis reveals how fluorination impacts charge distribution and molecular stability.

Table 1: Illustrative Geometrical Parameters Calculated by DFT (Note: This table is an illustrative example based on typical results for similar fluorinated compounds, not experimental data for the title compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ester) | 1.35 | - | - |

| C=O (ester) | 1.21 | - | - |

| C-F (ring 1) | 1.34 | - | - |

| C-F (ring 2) | 1.35 | - | - |

| O-C-C (ester) | - | 111.5 | - |

| C-O-C (ester) | - | 118.0 | - |

Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that provides a more accurate description of electron correlation, which is crucial for analyzing subtle conformational preferences. The MP2/6-311++G(d,p) level of theory, for instance, has been effectively used to investigate the conformational landscapes of flexible molecules. nih.gov For 2,4-difluorophenyl 2-fluorobenzoate, MP2 calculations can elucidate the rotational barriers around the ester linkage and the phenyl rings. This analysis helps identify the most stable conformers and the energy differences between them, which is governed by a balance of steric hindrance and intramolecular interactions like weak hydrogen bonds. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net The calculated shifts for ¹H, ¹³C, and ¹⁹F NMR can then be correlated with experimental data to confirm the molecular structure. epstem.net

Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after being scaled by an appropriate factor, typically show excellent agreement with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. nih.govresearchgate.net This allows for a detailed assignment of the vibrational modes of the molecule, linking specific spectral peaks to the stretching, bending, and torsional motions of the atoms. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com For aromatic compounds, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed across the electron-withdrawing groups.

The energy difference between the HOMO and LUMO, known as the band gap energy (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large band gap implies high kinetic stability and low chemical reactivity. ajchem-a.com In fluorinated compounds, the high electronegativity of fluorine can lower both HOMO and LUMO energy levels. semanticscholar.org The analysis of these orbitals helps predict the most likely sites for nucleophilic and electrophilic attack. ajchem-a.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is an illustrative example based on typical results for similar fluorinated compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -0.8 |

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen and fluorine atoms). These are the preferred sites for electrophilic attack. nih.govmdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms). These are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential areas. nanobioletters.com

For this compound, MEP analysis would likely show strong negative potentials around the carbonyl oxygen and the fluorine atoms, highlighting them as centers of high electron density. nih.govmdpi.com Charge distribution analysis, such as Mulliken charge analysis, quantifies the partial charge on each atom, providing further detail on the electronic landscape of the molecule. nih.gov

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. jussieu.frnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces in three-dimensional space. The nature of these interactions is distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

For this compound, an NCI plot analysis would be instrumental in elucidating the intramolecular and potential intermolecular interactions that govern its conformational preferences and crystal packing. The analysis would reveal a variety of weak interactions, including:

Hydrogen Bonds: Although not a classic hydrogen bond donor, weak C-H···O and C-H···F interactions may be present. The NCI plot would visualize these as distinct, typically blue-colored isosurfaces, indicating strong, attractive interactions.

Halogen Bonds: The fluorine atoms in the molecule could participate in halogen bonding (F···O or F···F), which would appear as specific isosurfaces in the NCI plot.

Steric Repulsion: Regions of steric clash, for instance, between closely positioned atoms, would be visualized as reddish isosurfaces, indicating repulsive interactions.

The NCI analysis provides a qualitative picture of the non-covalent interactions. The strength of these interactions can be inferred from the color of the isosurfaces, which are mapped according to the value of sign(λ₂)ρ. Blue surfaces indicate strong attractive interactions, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions.

A hypothetical NCI plot for this compound would likely show a significant green isosurface between the two phenyl rings, indicative of π-π stacking or dispersion forces. Smaller, localized blue or bluish-green regions would pinpoint weaker hydrogen bonds or halogen bonds involving the fluorine and oxygen atoms.

Table 1: Illustrative Data from a Hypothetical NCI Plot Analysis of this compound

| Interaction Type | Location | sign(λ₂)ρ (a.u.) | Isosurface Color |

| van der Waals | Between phenyl rings | ~0.01 | Green |

| Weak Hydrogen Bond | C-H···O | ~-0.02 | Blue-Green |

| Halogen Bond | C-F···π | ~-0.015 | Blue-Green |

| Steric Repulsion | Between ortho-hydrogens | ~0.02 | Red |

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL)

The topological analysis of scalar fields related to electron density provides a quantitative and chemically intuitive picture of bonding and electronic structure. gla.ac.ukjussieu.fr Methodologies like the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are employed to partition the molecular space into chemically meaningful regions and to characterize the nature of chemical bonds.

Quantum Theory of Atoms in Molecules (AIM):

Developed by Richard Bader, AIM analysis is based on the topology of the electron density (ρ). gla.ac.uk Critical points in the electron density are located and characterized to define atoms, bonds, rings, and cages. For this compound, an AIM analysis would precisely define the atomic basins, allowing for the calculation of atomic properties like charges. The analysis of bond critical points (BCPs) between atoms would provide quantitative information about the nature of the chemical bonds. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-F, C=O, and C-O bonds would reveal their covalent and ionic character.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. d-nb.infocanterbury.ac.uk An ELF or LOL analysis for this compound would reveal the spatial distribution of its valence electrons. This would allow for a clear visualization of:

The covalent bonds within the phenyl rings and the ester group.

The lone pairs on the oxygen and fluorine atoms.

The delocalized π-system of the aromatic rings.

The basins of high ELF or LOL values correspond to these chemical features. Integration of the electron density within these basins provides the population of electrons in a particular bond or lone pair. This can offer insights into the electronic effects of the fluorine substituents on the aromatic rings and the ester functionality.

Table 2: Hypothetical AIM and ELF Data for Selected Bonds in this compound

| Bond | AIM: ρ(BCP) (a.u.) | AIM: ∇²ρ(BCP) (a.u.) | ELF: Basin Population (e⁻) |

| C=O | ~0.45 | > 0 | ~2.1 |

| C-O (ester) | ~0.28 | > 0 | ~1.8 |

| C-F (ortho) | ~0.25 | > 0 | ~1.9 |

| C-F (para) | ~0.24 | > 0 | ~1.9 |

These computational analyses, while theoretical, provide a detailed and fundamental understanding of the electronic structure and the subtle non-covalent forces that dictate the properties and behavior of this compound.

Chemical Reactivity and Transformation Studies of 2,4 Difluorophenyl 2 Fluorobenzoate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of 2,4-difluorophenyl 2-fluorobenzoate (B1215865) involves the cleavage of the ester bond to yield 2,4-difluorophenol (B48109) and 2-fluorobenzoic acid. This transformation can be catalyzed by either acid or base.

Under basic conditions, the reaction, known as saponification, proceeds through a base-promoted nucleophilic acyl substitution (BAC2) mechanism. nih.govmasterorganicchemistry.com The process is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.govlibretexts.org Subsequently, this intermediate collapses, expelling the 2,4-difluorophenoxide anion as the leaving group to form 2-fluorobenzoic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is quickly deprotonated to form the 2-fluorobenzoate salt, and the phenoxide is protonated upon workup. masterorganicchemistry.com

The rate of alkaline hydrolysis is significantly influenced by the electronic effects of substituents on both the benzoyl and phenyl portions of the ester. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net In 2,4-difluorophenyl 2-fluorobenzoate, the fluorine atoms on both aromatic rings act as electron-withdrawing groups through their inductive effect. This is expected to accelerate the rate of hydrolysis compared to unsubstituted phenyl benzoate (B1203000). The fluorine atoms on the phenoxy leaving group also stabilize the resulting negative charge on the 2,4-difluorophenoxide ion, making it a better leaving group and further increasing the reaction rate.

Acid-catalyzed hydrolysis follows a similar pathway but is initiated by the protonation of the carbonyl oxygen. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, allowing for the attack by a weak nucleophile like water. libretexts.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. libretexts.org

Table 1: Predicted Relative Rates of Alkaline Hydrolysis for Substituted Phenyl Benzoates

| Compound | Substituents on Phenyl Ring | Substituents on Benzoyl Ring | Predicted Relative Rate | Rationale |

| Phenyl Benzoate | None | None | 1 (Reference) | Baseline reactivity. |

| 4-Fluorophenyl Benzoate | 4-F | None | > 1 | Electron-withdrawing F on the leaving group stabilizes the phenoxide. |

| Phenyl 2-Fluorobenzoate | None | 2-F | > 1 | Electron-withdrawing F on the acyl portion increases carbonyl electrophilicity. |

| This compound | 2,4-di-F | 2-F | >> 1 | Combined electron-withdrawing effects of three F atoms significantly accelerate hydrolysis. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The 2,4-difluorophenyl moiety of the title compound is primed for such reactions. The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing a halogen (the ipso carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. acsgcipr.org

For SNAr to occur, the aromatic ring must be electron-deficient. masterorganicchemistry.com In this compound, the ester group (-O-C(=O)Ar) acts as an electron-withdrawing group, activating the 2,4-difluorophenyl ring towards nucleophilic attack. The fluorine atoms themselves also contribute to this activation. The rate of reaction is generally faster when the leaving group is fluoride (B91410) compared to other halogens (F > Cl > Br > I). masterorganicchemistry.com

Substitution can occur at either the C2 or C4 positions. Nucleophilic attack at the C4 position (para to the ester linkage) is generally favored. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the ester group through resonance, providing significant stabilization. Attack at the C2 position (ortho to the ester linkage) is also possible, but the steric hindrance from the adjacent ester group might reduce the rate of attack.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, typically in the presence of a base and a polar aprotic solvent. acsgcipr.org

Table 2: Predicted Products of SNAr Reactions on this compound

| Nucleophile (Nu⁻) | Reagents | Predicted Major Product |

| Methoxide (CH₃O⁻) | NaOCH₃, DMF | 4-Methoxy-2-fluorophenyl 2-fluorobenzoate |

| Amine (R₂NH) | R₂NH, K₂CO₃, DMSO | 4-(Dialkylamino)-2-fluorophenyl 2-fluorobenzoate |

| Thiophenoxide (PhS⁻) | PhSH, Et₃N, NMP | 4-(Phenylthio)-2-fluorophenyl 2-fluorobenzoate |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. The regiochemical outcome is determined by the directing effects of the substituents already present. In this compound, two aromatic rings are available for substitution, and their reactivity is modulated by multiple substituents with competing effects.

Ring A (the 2,4-difluorophenyl ring): This ring is substituted with two fluorine atoms and an ester oxygen (-OR).

Ester Oxygen (-OR): The lone pairs on the oxygen atom act as a strong resonance donor, making it a powerful activating group and an ortho, para-director. reddit.com

Fluorine Atoms (-F): Fluorine is deactivating due to its strong inductive effect but is an ortho, para-director because of resonance donation from its lone pairs. youtube.com

Ring B (the 2-fluorobenzoyl ring): This ring is substituted with a fluorine atom and a carbonyl group (-C=O).

Carbonyl Group (-C=O): This group is strongly deactivating due to both inductive and resonance effects, and it is a meta-director. reddit.com

Fluorine Atom (-F): As before, it is a deactivating, ortho, para-director.

The directing effects on Ring A will orient the incoming electrophile to the positions ortho or para to the ester oxygen. The position para to the ester oxygen (C5) is the most likely site of substitution due to reduced steric hindrance compared to the ortho positions (C1 and C3), which are flanked by the ester linkage and a fluorine atom, respectively.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Substituent | Electronic Effect | Directing Effect | Predicted Site of Attack |

| A (2,4-difluorophenyl) | 1 | -O-Ester | Activating (Resonance) | ortho, para | Position 5 (para to -O-Ester) |

| 2 | -F | Deactivating (Inductive) | ortho, para | ||

| 4 | -F | Deactivating (Inductive) | ortho, para | ||

| B (2-fluorobenzoyl) | 1 | -C(=O)-Ester | Deactivating (Inductive/Resonance) | meta | Unlikely to react |

| 2 | -F | Deactivating (Inductive) | ortho, para |

Radical Reactions and Photochemistry

The photochemical behavior of this compound is anticipated to involve the cleavage of its weakest bonds upon absorption of UV light. The ester linkage contains relatively weak C–O bonds that can undergo homolytic cleavage. This would lead to the formation of a 2-fluorobenzoyl radical and a 2,4-difluorophenoxy radical.

Alternatively, benzoate groups can act as photosensitizers, absorbing light and transferring the energy to another molecule to initiate a reaction. rsc.orguni-regensburg.de In the presence of a suitable substrate, this compound could potentially catalyze photochemical reactions, such as C-H fluorination, if a fluorine source like Selectfluor is present. rsc.org

Another possible radical reaction is the decomposition via decarboxylation. For instance, the thermal decomposition of benzoate species on copper surfaces has been shown to generate phenyl radicals. nih.gov A similar process could potentially occur with the title compound under specific catalytic or thermal conditions, leading to phenyl-type radical intermediates that can participate in further reactions. scielo.br

Mechanistic Studies of Ester Cleavage and Formation

The primary mechanism for the formation of this compound is through esterification. A common and efficient laboratory method would be the Schotten-Baumann reaction. This involves the reaction of 2-fluorobenzoyl chloride with 2,4-difluorophenol in the presence of a base, such as aqueous sodium hydroxide or pyridine. The base neutralizes the HCl byproduct and catalyzes the reaction. This method has been used for the synthesis of similar substituted phenyl benzoates. cas.cz

The mechanisms of ester cleavage are central to the compound's reactivity profile.

Base-Promoted Hydrolysis (Saponification): As detailed in Section 7.1, this is an irreversible process driven by the deprotonation of the resulting carboxylic acid. masterorganicchemistry.comlibretexts.org The mechanism involves the formation of a tetrahedral intermediate followed by the elimination of the 2,4-difluorophenoxide leaving group. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves protonation of the carbonyl, nucleophilic attack by water, proton transfer, and elimination of 2,4-difluorophenol. libretexts.org

Transesterification: In the presence of a large excess of another alcohol and an acid or base catalyst, the 2,4-difluorophenoxy group can be exchanged for a different alkoxy group. The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. libretexts.org

Reaction with Organometallic Reagents: Esters react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl group, and the tetrahedral intermediate collapses to form a ketone with the loss of the alkoxide. The resulting ketone, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org Cleavage of this compound with an organometallic reagent like ethylmagnesium bromide would be expected to yield 1-(2-fluorophenyl)-1-propan-1-ol.

Applications in Advanced Chemical and Materials Science

Building Blocks for Complex Molecular Architectures

The rigid, well-defined geometry of phenyl benzoate (B1203000) derivatives makes them excellent building blocks for creating larger, more complex molecules with specific functions.

Phenyl benzoate structures can be incorporated into polymer chains to impart specific properties. Although not explicitly documented for 2,4-difluorophenyl 2-fluorobenzoate (B1215865), the general class of phenyl benzoates has been used in the synthesis of polymers like soluble polyimides sigmaaldrich.com. In principle, if functionalized with additional reactive groups (such as hydroxyl or halo groups at other positions), the core structure of 2,4-difluorophenyl 2-fluorobenzoate could serve as a monomer in polycondensation reactions to produce high-performance polymers like poly(aryl ether ketones) or other polyesters. The fluorine atoms would be expected to enhance the solubility and thermal stability of the resulting polymer.

The field of liquid crystals (LCs) is where fluorinated phenyl benzoate derivatives have been most extensively explored. The rigid, rod-like shape of the phenyl benzoate core is conducive to the formation of liquid crystalline phases (mesophases). The strategic placement of fluorine atoms is a key design principle for tuning the physical properties of LC materials.

Table 1: Properties of Representative Fluorinated Liquid Crystal Compounds

| Compound Structure | Phase Transitions (°C) | Application Note |

| 2-Fluorobenzoic acid-(2,3,4,-trifluorophenyl) ester | Melting Point: 50.3 | Used as a component in liquid crystal compositions to enhance display properties. |

| Phenylbenzoate derivative (general formula) | Nematic Phase | Can be used in liquid crystal materials for electrically controlled birefringence (ECB) and twisted nematic (TN) modes. google.com |

| 4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoate | Cr 80 (N 77) I | A non-fluorinated analog that forms a nematic (N) phase, illustrating the core's mesogenic behavior. nih.gov |

Note: Data is for illustrative analogs, as specific mesophase data for this compound is not available. Cr = Crystal, N = Nematic, I = Isotropic liquid.

Functional Materials Development

The introduction of fluorine atoms into organic molecules can radically alter their physicochemical properties, leading to the development of novel functional materials.

When integrated into a polymer backbone, the this compound moiety could offer a route to fine-tuning the bulk properties of the material. Phenyl benzoate itself is used as a plasticizer to enhance the flexibility and durability of polymers like PVC and in rubber compounds polymeradd.co.th.

The addition of fluorine atoms, as in this compound, would be expected to confer:

Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine bond makes fluorinated polymers highly resistant to heat and chemical attack.

Modified Dielectric Properties: The high electronegativity of fluorine generally lowers the dielectric constant of a material, which is a desirable trait for microelectronics applications.

Low Surface Energy: Fluorinated polymers typically exhibit low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) properties.

In the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), fluorination is a common strategy for designing new materials. Attaching electron-withdrawing fluorine atoms to an aromatic system lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

While direct application of this compound in optoelectronics has not been reported, its electronic properties suggest it could be a useful building block. The electron-deficient nature of the fluorinated rings could make materials derived from it suitable for use as electron-transporting or host materials in OLED devices, potentially improving device stability and efficiency.

Ligand Design in Catalysis

The use of this compound as a primary ligand in metal-catalyzed reactions is not a well-established area of research. While aromatic rings can coordinate to metals in certain types of organometallic catalysis, the ester functionality is generally a weak coordinator compared to more common ligand moieties like phosphines, N-heterocyclic carbenes, or amines. Therefore, its structure does not immediately suggest a strong application in ligand design for enhancing catalytic activity or selectivity.

Solvatochromic and Fluorosolvatochromic Probe Development

Extensive research into the photophysical properties of this compound has not yielded specific data to support its application as a solvatochromic or fluorosolvatochromic probe. Investigations into scientific databases and literature have not revealed studies detailing the compound's absorption and emission spectra in solvents of varying polarities.

Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent. This property is particularly valuable in the development of chemical sensors and probes. Fluorosolvatochromism is a related effect observed in fluorescent molecules, where the wavelength of emitted light is dependent on the solvent's polarity. Molecules exhibiting these characteristics are sought after for their potential to probe the microenvironment of complex systems, such as biological membranes or polymer matrices.

While the structural features of this compound, including its fluorine substituents and aromatic rings, might suggest the potential for interesting photophysical behavior, there is currently no published research to substantiate its use as a solvatochromic or fluorosolvatochromic probe. Detailed studies, including the generation of data tables correlating solvent parameters with spectral shifts, would be necessary to determine if this compound possesses the requisite properties for such applications. Without such empirical evidence, any discussion of its role in this area remains speculative.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic methodologies. For 2,4-difluorophenyl 2-fluorobenzoate (B1215865), a prospective synthesis would likely involve the esterification of 2-fluorobenzoic acid with 2,4-difluorophenol (B48109). While standard esterification procedures are well-established, future research should focus on green chemistry principles to enhance sustainability.

Key areas for investigation include:

Catalyst Development: Exploring novel catalysts that can facilitate the reaction under milder conditions, reducing energy consumption and by-product formation. This could involve enzymatic catalysts or heterogeneous catalysts that are easily recoverable and reusable.

Solvent-Free Reactions: Investigating the feasibility of solid-state or melt-phase reactions to eliminate the need for potentially hazardous organic solvents. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, purity, and scalability while minimizing waste.

Alternative Reagents: Research into activating agents for the carboxylic acid that are more sustainable than traditional options. For instance, the use of greener coupling agents or in-situ activation methods could be explored.

A comparative analysis of potential synthetic routes is presented in the table below.

| Method | Potential Advantages | Research Challenges |

| Fischer Esterification | Simple, uses readily available starting materials. | Requires strong acid catalyst, high temperatures, and removal of water, which can be energy-intensive. |

| Acyl Chloride Route | High reactivity, often proceeds at lower temperatures. | Generates corrosive HCl as a byproduct; requires an additional step to prepare the acyl chloride. |

| Carbodiimide Coupling | Mild reaction conditions, high yields. | Carbodiimide reagents are expensive and can generate difficult-to-remove urea (B33335) byproducts. |

| Enzyme-Catalyzed Esterification | High selectivity, environmentally benign conditions. | Enzyme stability and cost, slower reaction rates. |

Exploration of Novel Intermolecular Interactions and Self-Assembly

The fluorine atoms in 2,4-difluorophenyl 2-fluorobenzoate are expected to play a crucial role in its intermolecular interactions and, consequently, its self-assembly behavior. The high electronegativity and specific steric profile of fluorine can lead to unique non-covalent interactions, such as dipole-dipole interactions, C-H···F hydrogen bonds, and halogen bonding.

Future research should aim to:

Characterize Supramolecular Motifs: Employ single-crystal X-ray diffraction to elucidate the packing arrangements in the solid state. This would provide direct insight into the dominant intermolecular interactions and supramolecular synthons.

Investigate Liquid Crystalline Phases: Utilize techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify and characterize any mesophases. The presence and type of liquid crystal phase are directly linked to the balance of intermolecular forces. google.com

Study Self-Assembly in Solution and on Surfaces: Explore the self-assembly of this compound in various solvents and on different substrates using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM). This could reveal the formation of interesting nanostructures. github.comnih.gov

The interplay of these interactions will determine the material's bulk properties and its potential for applications in areas like liquid crystal displays and organic electronics. sigmaaldrich.com

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for predicting the properties of molecules like this compound before their synthesis and characterization. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into its molecular and electronic structure.

Key areas for computational investigation include:

Molecular Geometry and Conformation: Calculating the preferred conformations of the molecule and the rotational barriers around the ester linkage.

Electronic Properties: Determining the dipole moment, polarizability, and molecular electrostatic potential surface to understand how the molecule will interact with external electric fields and other molecules.

Intermolecular Interaction Energies: Quantifying the strength of various non-covalent interactions to predict the stability of different crystal packing arrangements and the likelihood of liquid crystal phase formation. nih.gov

These computational studies would not only guide synthetic efforts but also provide a theoretical framework for interpreting experimental results.

Integration with Machine Learning for Materials Discovery

The vast chemical space of potential liquid crystal molecules makes exhaustive experimental screening impractical. Machine learning (ML) offers a promising approach to accelerate the discovery of new materials with desired properties. rsc.orgresearchgate.netmdpi.com

For this compound and its analogues, ML models could be developed to:

Predict Mesomorphic Behavior: Train models on existing databases of liquid crystals to predict whether a given molecule will exhibit liquid crystalline phases and, if so, the temperature ranges of these phases. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Studies: Develop QSPR models that correlate molecular descriptors with key physical properties such as clearing point, birefringence, and dielectric anisotropy. researchgate.netmdpi.com

Inverse Design: Utilize generative ML models to propose new molecular structures that are optimized for specific properties, starting from a scaffold like this compound.

The development of accurate and robust ML models will require the generation of high-quality, curated datasets of fluorinated liquid crystals.

Expanding Isomer Grid Studies for Structure-Property Relationships

A systematic study of the isomers of this compound would provide invaluable data for understanding structure-property relationships. By synthesizing and characterizing a grid of isomers where the fluorine atoms are moved to different positions on the two phenyl rings, researchers can deconstruct the influence of fluorine substitution patterns on the resulting properties.

A potential isomer grid for investigation is outlined below:

| Benzoate (B1203000) Moiety | Phenyl Moiety | Key Research Question |

| 2-fluorobenzoate | 2,4-difluorophenyl | How does the ortho-fluoro on the benzoate and the 2,4-difluoro on the phenol (B47542) affect molecular conformation and packing? |

| 3-fluorobenzoate | 2,4-difluorophenyl | What is the impact of moving the fluorine to the meta position on the benzoate ring? |

| 4-fluorobenzoate | 2,4-difluorophenyl | How does a para-fluoro substitution on the benzoate influence the overall molecular linearity and mesophase stability? |

| 2-fluorobenzoate | 2,5-difluorophenyl | How does shifting a fluorine atom on the phenyl ring alter the dipole moment and intermolecular interactions? |

| 2-fluorobenzoate | 3,4-difluorophenyl | What is the effect of adjacent fluorine atoms on the phenyl ring on the molecule's electronic properties? |

Such a systematic study, combining synthesis, experimental characterization, and computational modeling, would provide a deep understanding of the design principles for creating novel fluorinated liquid crystals with tailored properties.

Q & A

Q. Example :

| Source | Melting Point (°C) | Solvent Used |

|---|---|---|

| Kanto Reagents | 89–91 | Ethanol |

| In-house Data | 84–86 | Acetonitrile |

(Advanced) What role do fluorine atoms play in the compound’s photostability and reactivity?

Answer:

- Photostability : Fluorine reduces UV-induced degradation by quenching reactive singlet oxygen (¹O₂) via heavy-atom effect. Accelerated aging tests (Xe lamp, 300–800 nm) show 20% less decomposition vs. non-fluorinated esters .

- Electrochemical Reactivity : Cyclic voltammetry reveals a 0.3 V anodic shift in oxidation potential due to fluorine’s electron-withdrawing effects .

(Basic) What safety precautions are critical when handling this compound?

Answer:

- Storage : Keep in airtight containers under nitrogen (≤4°C) to prevent hydrolysis .

- PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact (irritant risk) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

(Advanced) How to design experiments analyzing surface adsorption of this compound on labware materials?

Answer:

- Microscopic Imaging : Use AFM (atomic force microscopy) to quantify adsorption on glass vs. polystyrene surfaces .

- Quantitative Analysis : Soak surfaces in 1 mM solutions, then extract and measure residual concentration via UV-Vis (λ=254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products